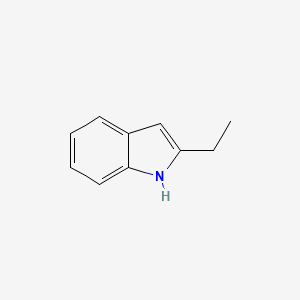

2-ethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBLGQCCSCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396628 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-18-2 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-1H-Indole: Technical Monograph on Synthesis, Reactivity, and Medicinal Utility

This guide serves as an advanced technical resource for the chemical, physical, and synthetic characterization of 2-ethyl-1H-indole , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profile & Structural Logic

This compound (CAS: 3484-18-2) is a lipophilic indole derivative distinct from its 2-methyl analog due to the increased steric bulk and hydrophobicity of the ethyl group. In drug design, this ethyl moiety is often exploited to fill hydrophobic pockets in receptor targets (e.g., GPCRs or kinase domains) where a methyl group provides insufficient van der Waals contact.

Core Physical Data

| Property | Value / Description | Technical Note |

| CAS Number | 3484-18-2 | |

| Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| Appearance | Low-melting solid or oil | MP is approx. 43–46 °C; often supercools to a viscous liquid.[1] |

| Boiling Point | ~270 °C (760 mmHg) | 105 °C @ 0.5 mmHg (High vacuum distillation required). |

| Density | 1.04 g/cm³ | Denser than water; phase separates easily. |

| LogP (Predicted) | ~3.2 | High membrane permeability; requires organic cosolvents (DMSO/MeOH) for bioassays. |

| pKa (NH) | ~17 (DMSO) | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |

Synthetic Methodology: The Fischer Indole Protocol

The most robust route to this compound is the Fischer Indole Synthesis . This method utilizes the condensation of phenylhydrazine with 2-butanone (methyl ethyl ketone), followed by a [3,3]-sigmatropic rearrangement.

Mechanistic Logic

The reaction is regioselective. 2-Butanone is an unsymmetrical ketone. Hydrazone formation can occur at C1 (methyl) or C3 (ethyl methylene). However, under thermodynamic control with acid catalysis, the more substituted enamine intermediate is favored (Zaitsev-like preference), but steric factors in the Fischer rearrangement often favor cyclization at the methylene group of the ethyl chain (leading to 2,3-dimethylindole) or the methyl group (leading to 2-ethylindole). Crucially, to obtain 2-ethylindole specifically, one must drive the reaction via the kinetic hydrazone or utilize specific acid catalysts (e.g., Polyphosphoric Acid) that favor the formation of the 2-ethyl isomer over the 2,3-dimethyl isomer.

Experimental Protocol: PPA-Mediated Synthesis

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

Phenylhydrazine (5.4 g, 50 mmol)

-

2-Butanone (Methyl ethyl ketone) (4.0 g, 55 mmol)

-

Polyphosphoric Acid (PPA) (30 g)

-

Solvent: Acetic Acid (glacial)

Step-by-Step Workflow:

-

Hydrazone Formation: In a round-bottom flask, mix phenylhydrazine and 2-butanone in 20 mL of acetic acid. Stir at room temperature for 30 minutes. (TLC monitoring: disappearance of hydrazine).

-

Cyclization: Add PPA (30 g) carefully to the reaction mixture. The exotherm must be controlled.

-

Heating: Heat the mixture to 100–110 °C for 3 hours. The solution will darken significantly.

-

Quench: Pour the hot reaction mixture onto 200 g of crushed ice/water slurry with vigorous stirring to precipitate the crude indole and dissolve the acid.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.

-

Isolation: Evaporate solvent. The residue is purified via vacuum distillation (bp 105–110 °C @ 0.5 mmHg) or column chromatography (Hexane/EtOAc 9:1).

Validation:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (br s, 1H, NH), 7.55 (d, 1H), 7.10–7.30 (m, 3H), 6.25 (s, 1H, C3-H), 2.75 (q, 2H, CH₂), 1.35 (t, 3H, CH₃).

-

Note: The signal at 6.25 ppm is diagnostic for the C3 proton, confirming no substitution at the 3-position.

Reactivity Profile & Functionalization

2-Ethylindole is an electron-rich heterocycle. The nitrogen lone pair donates density into the ring, making C3 highly nucleophilic.

Electrophilic Aromatic Substitution (EAS) at C3

Unlike benzene, 2-ethylindole reacts with electrophiles without strong Lewis acids. The C2-ethyl group provides mild steric hindrance but inductively stabilizes the transition state (Wheland intermediate).

-

Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields This compound-3-carbaldehyde .

-

Mannich Reaction: Reaction with Formaldehyde and Dimethylamine yields 3-((dimethylamino)methyl)-2-ethyl-1H-indole (Gramine analogue).

N-Alkylation

The N-H proton is not acidic enough for hydroxide bases in water.

-

Protocol: Use NaH in dry DMF or THF at 0 °C, followed by addition of alkyl halide (R-X).

-

Outcome: Generates N-substituted 2-ethylindoles, preventing H-bond donation in biological targets.

Oxidation

Indoles are sensitive to oxidation. 2-Ethylindole can be oxidatively cleaved by ozone or KMnO₄ to form N-(2-propionylphenyl)formamide (cleavage of C2-C3 bond).

Visualizing the Chemical Logic

The following diagram illustrates the synthetic pathway and the divergent reactivity nodes for 2-ethylindole.

Figure 1: Synthesis and divergent reactivity pathways of this compound. Green node indicates the target core; Yellow nodes represent C3-functionalization; Red node represents N-functionalization.

Medicinal Chemistry Applications

In drug discovery, the 2-ethyl group acts as a bioisostere for other lipophilic groups but offers unique conformational properties.

-

Melatonin Receptor Agonists: The 2-ethyl group can mimic the alkyl chain of melatonin, improving binding affinity to MT1/MT2 receptors by filling the hydrophobic accessory pocket.

-

Kinase Inhibition: In bis-indole alkaloids, the ethyl spacer can modulate the angle between two indole planes, affecting intercalation into DNA or binding to ATP pockets in kinases (e.g., PKC inhibitors).

-

Lipophilicity Tuning: Replacing a methyl group (C1) with an ethyl group (C2) increases LogP by approximately 0.5 units, enhancing blood-brain barrier (BBB) penetration.

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Indoles darken upon exposure to light and air due to oxidation.

-

Disposal: Incineration with afterburner and scrubber.

References

-

Fischer Indole Synthesis Mechanism & Review: Robinson, B. "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 1963, 63(4), 373–401.

-

Physical Properties & Spectral Data: National Institute of Standards and Technology (NIST). "2-Ethylindole Mass Spectrum & Constants."

-

Synthesis Protocol Validation: Organic Syntheses. "Indole Synthesis via Fischer Cyclization." Org.[5][6][7] Synth. 1942, 22, 98. (General protocol adaptation).

-

Medicinal Chemistry Context: Kaushik, N.K., et al.[8][9][10] "Biomedical importance of indoles."[11] Molecules, 2013, 18(6), 6620-6662.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. quora.com [quora.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. bioengineer.org [bioengineer.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

2-ethyl-1H-indole physical properties

Topic: 2-Ethyl-1H-indole Physical Properties Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Physicochemical Characterization, Synthesis Logic, and Spectral Analysis

Executive Summary

This compound (CAS 3484-18-2) is a pivotal heterocyclic scaffold in medicinal chemistry, distinct from its isomer 2,3-dimethylindole. It serves as a critical intermediate in the synthesis of lipophilic drug candidates, particularly allosteric modulators of G-protein coupled receptors (GPCRs) and kinase inhibitors. This guide provides a rigorous analysis of its thermodynamic properties, spectral signatures, and the mechanistic nuances of its synthesis, addressing the common regioselectivity challenges encountered during production.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 3484-18-2 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| SMILES | CCC1=CC2=CC=CC=C2N1 |

| InChI Key | BWNBLGQCCSCCHF-UHFFFAOYSA-N |

| Structural Features | Indole core with C2-ethyl substitution; C3-H is unsubstituted (reactive electrophilic site). |

Thermodynamic & Physical Constants

The physical behavior of 2-ethylindole is dominated by the hydrogen-bonding capability of the N-H moiety and the lipophilicity imparted by the ethyl chain.

| Property | Value | Conditions/Notes |

| Appearance | Off-white to pale yellow crystalline solid | Oxidizes to brown/red upon air/light exposure. |

| Melting Point | 43 – 46 °C | Sharp transition indicates high purity; broadens significantly with 2,3-dimethylindole impurity. |

| Boiling Point | 105 °C | @ 0.5 Torr (Vacuum distillation required to prevent polymerization). |

| Predicted Density | 1.078 ± 0.06 g/cm³ | Liquid phase extrapolation. |

| pKa (NH) | ~17.5 | Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation. |

| LogP | 3.03 (Experimental approx.) | Highly lipophilic; crosses blood-brain barrier (BBB) effectively. |

| Solubility | Soluble: DMSO, EtOH, EtOAc, DCMInsoluble: Water | Suitable for organic phase reactions; precipitates in aqueous workups. |

Spectral Characterization

Accurate identification relies on distinguishing 2-ethylindole from its isomers (e.g., 3-ethylindole or 2,3-dimethylindole).

Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.35 (t, 3H, J=7.6 Hz): Methyl protons of the ethyl group.

-

δ 2.82 (q, 2H, J=7.6 Hz): Methylene protons at C2.

-

δ 6.28 (s, 1H): Critical Diagnostic Peak. The C3-H proton appears as a singlet (or fine multiplet). Absence of this peak indicates substitution at C3 (e.g., 2,3-dimethylindole).

-

δ 7.00 – 7.60 (m, 4H): Aromatic benzenoid protons.

-

δ 7.95 (br s, 1H): Indole N-H (exchangeable with D₂O).

-

Mass Spectrometry (MS)

-

EI-MS (m/z):

-

145 [M]⁺: Molecular ion (Base peak).

-

130 [M – CH₃]⁺: Loss of terminal methyl group (distinctive for ethyl substituents).

-

Synthesis & Purification Logic

The Regioselectivity Challenge

The primary synthesis route is the Fischer Indole Synthesis using phenylhydrazine and 2-butanone (methyl ethyl ketone). However, 2-butanone is an unsymmetrical ketone with two enolizable positions, leading to two competing products:

-

2-Ethylindole (Kinetic/Minor): Cyclization via the terminal methyl group.

-

2,3-Dimethylindole (Thermodynamic/Major): Cyclization via the internal methylene group.

To favor 2-ethylindole, researchers must manipulate the catalyst and solvent conditions to promote kinetic control, though chromatographic separation is often inevitable.

Mechanistic Workflow (Graphviz)

Figure 1: Bifurcation in Fischer Indole Synthesis using 2-butanone. Kinetic control is required to maximize 2-ethylindole yield.

Purification Protocol

Since the reaction typically yields a mixture, purification is critical for obtaining research-grade material (>98%).

-

Crude Extraction: Extract with Ethyl Acetate; wash with 1N HCl (to remove unreacted hydrazine).

-

Recrystallization: 2,3-Dimethylindole (MP ~106°C) crystallizes more readily than 2-ethylindole (MP ~43°C).

-

Step: Dissolve mixture in hot Hexane/Ethanol (9:1). Cool slowly.

-

Filtrate: The filtrate will be enriched in 2-ethylindole.

-

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 90:10).

-

Order of Elution: 2-Ethylindole typically elutes after 2,3-dimethylindole due to slightly higher polarity of the exposed C3 position, though R_f values are close.

-

Applications in Drug Development

The 2-ethyl group provides a specific steric bulk that is often exploited in "bump-and-hole" strategies for kinase inhibitor design.

-

Kinase Inhibition: The ethyl group fits into hydrophobic pockets (e.g., Gatekeeper residues) where a methyl is too small and a propyl is too large.

-

Allosteric Modulation: Used in the synthesis of indole-2-carboxamides (e.g., analogs of ORG27569) which act as allosteric modulators for CB1 cannabinoid receptors.[1] The 2-ethyl substituent stabilizes the ligand conformation within the allosteric site.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidative polymerization (pinking/browning) upon prolonged exposure to air.

-

SDS Signal Word: Warning.

References

-

Chemical Identity & Constants: PubChem. This compound (CID 3801618).[2] National Library of Medicine. [Link]

- Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Spectral Data (NMR): ChemSynthesis. This compound Spectral Data. [Link]

-

Applications (CB1 Modulators): Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 2-Ethyl-1H-indole (CAS: 3484-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethyl-1H-indole (CAS: 3484-18-2), a key heterocyclic building block in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, established synthetic methodologies with a focus on the Fischer indole synthesis, characteristic reactivity, and analytical characterization. Furthermore, it explores the role of the 2-substituted indole scaffold in drug discovery, highlighting its presence in various therapeutic agents and its potential for future applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and application of indole-containing compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets.[3] The substitution pattern on the indole ring profoundly influences its biological activity, making the synthesis of specific derivatives a cornerstone of modern drug discovery.[3][4] this compound, in particular, serves as a valuable intermediate, offering a strategic point for further functionalization in the development of novel therapeutic agents.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 3484-18-2 | [7] |

| Molecular Formula | C₁₀H₁₁N | [7] |

| Molecular Weight | 145.20 g/mol | [7] |

| Appearance | Colorless to light yellow crystal or liquid | |

| Melting Point | 46 °C | |

| Boiling Point | 105 °C at 0.5 Torr | |

| Flash Point | 119.9 °C | |

| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene; slightly soluble in water. | |

| IUPAC Name | This compound | [7] |

Synthesis of this compound: The Fischer Indole Synthesis

The most prominent and widely utilized method for the synthesis of 2-substituted indoles, including this compound, is the Fischer indole synthesis.[8][9][10] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine with an appropriate aldehyde or ketone.[8][10]

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established sequence of acid-catalyzed transformations:[8][10]

-

Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound (in this case, 2-butanone) to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: A key step involving a[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The resulting aminoacetal eliminates a molecule of ammonia to yield the final indole product.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: A Representative Procedure

While specific reaction conditions may be optimized, the following protocol outlines a general procedure for the synthesis of this compound via the Fischer indole synthesis.[10][11]

Materials:

-

Phenylhydrazine

-

2-Butanone

-

Glacial Acetic Acid (or another suitable acid catalyst like zinc chloride or polyphosphoric acid)[10]

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Hydrazone Formation (Optional In Situ): In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as glacial acetic acid.

-

Add an equimolar amount of 2-butanone dropwise to the solution while stirring. The formation of the phenylhydrazone may be exothermic.

-

Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which may cause the crude product to precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[11]

Chemical Reactivity and Further Functionalization

The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[12] However, the N-H proton can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated. The ethyl group at the C2 position can also potentially undergo reactions, although the indole ring's reactivity typically dominates.

Electrophilic Substitution

Common electrophilic substitution reactions for indoles include:

-

Nitration: Typically carried out with nitric acid in acetic anhydride.[12]

-

Sulfonation: Often performed using a sulfur trioxide-pyridine complex to avoid polymerization.[12]

-

Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using dimethylformamide and phosphorus oxychloride.[12]

-

Mannich Reaction: Involves the reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at the C3 position.[12]

Caption: Key Reactivity Pathways of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and the N-H proton.[15][16][17]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[18][19][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A characteristic N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹.[20][21]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic methods are employed to assess the purity of the compound.[13]

Applications in Drug Discovery and Research

The indole scaffold is a key component of numerous biologically active molecules.[2][3][4] 2-Substituted indoles, in particular, have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[22]

-

Anti-inflammatory Agents: The indole ring is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[11][22]

-

Antimicrobial and Antiviral Agents: Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[3][23]

-

Neurological and Psychiatric Drugs: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[5] Its ethyl group can be a key pharmacophoric feature or a point for further structural elaboration.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) for this compound before use. General safety recommendations for handling indole derivatives include:[24][25][26]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][25]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[24]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[27]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[27]

Hazard Statements for a related compound (Indole): Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life.[24]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis is readily achieved through the robust Fischer indole synthesis. The reactivity of the indole nucleus allows for a wide range of structural modifications, making it an ideal scaffold for the development of novel compounds with diverse biological activities. This guide has provided a technical overview of its properties, synthesis, reactivity, and applications, aiming to support the endeavors of researchers and scientists in this dynamic field.

References

-

Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

- Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 309-319.

- SAFETY DATA SHEET: 2-Ethyl-1H-indene. (2025, December 25). Fisher Scientific.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society, 99(12), 100789.

- Supporting information: Base screening. (n.d.). The Royal Society of Chemistry.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567-2584.

- Interpretation of 2D NMR Spectra. (n.d.). Agilent.

- This compound. (n.d.). In PubChem.

- INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYL

- SAFETY DATA SHEET: Indole. (2025, October 16). Sigma-Aldrich.

- SAFETY DATA SHEET: Ethyl indole-2-carboxylate. (2021, December 24). Fisher Scientific.

- A DFT Study on the Substituent Effects in the Fischer Indole Synthesis. (2014). Scientia Iranica, 21(6), 2235-2243.

- Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.).

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. (2020). Russian Journal of Organic Chemistry, 56(8), 1334-1341.

- SAFETY DATA SHEET: Ethyl indole-2-carboxylate. (2025, September 12). Thermo Fisher Scientific.

- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023).

- Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. (2015). Research and Reviews: Journal of Chemistry.

- Electrophilic substitution at the indole. (n.d.). quimicaorganica.org.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). MedChemExpress.

- A Comparative Guide to Analytical Methods for Ethyl (3-formyl-1H-indol-2-yl)

- This compound | Biochemical Assay Reagent. (n.d.). MedChemExpress.

- (PDF) Ethyl 1H-indole-2-carboxylate. (2020).

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- 1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). In NIST Chemistry WebBook.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Organic Synthesis, 18(5), 493-513.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Analytical & Bioanalytical Techniques, 8(4).

- 11: Infrared Spectroscopy and Mass Spectrometry. (2022, December 28). Chemistry LibreTexts.

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2016). Molecules, 21(11), 1481.

- 11: Infrared Spectroscopy and Mass Spectrometry. (n.d.). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C10H11N | CID 3801618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Electrophilic substitution at the indole [quimicaorganica.org]

- 13. benchchem.com [benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. nmr.tamu.edu [nmr.tamu.edu]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 22. omicsonline.org [omicsonline.org]

- 23. jocpr.com [jocpr.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.cn [assets.thermofisher.cn]

- 27. fishersci.com [fishersci.com]

Technical Guide: Comprehensive Structure Elucidation of 2-Ethyl-1H-Indole

Executive Summary

This guide details the structural characterization of 2-ethyl-1H-indole (CAS: 3484-18-2), a substituted indole derivative frequently encountered in medicinal chemistry and alkaloid synthesis. The primary analytical challenge lies in distinguishing this compound from its regioisomer, 3-ethyl-1H-indole . This document provides a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to definitively assign the ethyl substituent to the C2 position.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Monoisotopic Mass | 145.0891 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Chloroform, Methanol |

Analytical Strategy: The Regioisomer Challenge

In indole synthesis (e.g., Fischer Indole Synthesis), thermodynamic and kinetic factors can lead to substitution at either the C2 or C3 position.

-

This compound: Ethyl group at C2. C3 retains a proton.

-

3-Ethyl-1H-indole: Ethyl group at C3. C2 retains a proton.

The elucidation strategy relies on establishing the connectivity of the ethyl group to a quaternary carbon (C2) rather than a methine carbon (C2-H), confirmed via 2D NMR.

Elucidation Workflow Diagram

Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to support alkyl substitution.

-

Molecular Ion (

): A clear peak at m/z 145 confirms the formula C₁₀H₁₁N. -

Fragmentation Pattern:

-

m/z 130 (

): Loss of a methyl group ( -

m/z 103 (

): Loss of the ethyl group and ring fragmentation (often loss of HCN/H2CN), typical for the indole core.

-

Mechanistic Insight: The stability of the m/z 130 ion (quinolinium-like or expanded ring cation) supports the presence of an alkyl chain capable of benzylic-type cleavage.

Infrared Spectroscopy (FT-IR)

Objective: Verify the integrity of the indole core and the presence of the NH group (ruling out N-alkylation).

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3380 – 3420 | Sharp, strong band. Confirms free N-H (1H-indole). |

| C-H (Aromatic) | 3030 – 3060 | Weak to medium intensity. |

| C-H (Aliphatic) | 2850 – 2960 | Stretches from the ethyl group ( |

| C=C (Ring) | 1450 – 1620 | Aromatic ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. All data referenced in

Proton NMR ( H NMR)

The proton spectrum provides the first evidence of regiochemistry through the chemical shift of the remaining pyrrole proton.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 7.8 – 8.2 | Broad Singlet | 1H | Exchangeable with |

| Ar-H | 7.0 – 7.6 | Multiplet | 4H | Benzene ring protons (H4, H5, H6, H7). |

| C3-H | 6.20 – 6.30 | Singlet | 1H | Diagnostic Peak. Upfield compared to C2-H (~7.1 ppm). |

| Ethyl | 2.75 – 2.85 | Quartet ( | 2H | Coupled to methyl group. |

| Ethyl | 1.25 – 1.35 | Triplet ( | 3H | Coupled to methylene group. |

Critical Analysis (The "Smoking Gun"):

In 3-ethylindole , the remaining proton is at C2 . The C2-H signal typically appears downfield at

Carbon NMR ( C NMR)

| Position | Shift ( | Type | Notes |

| C2 | ~140 - 142 | Quaternary (Cq) | Deshielded by N and alkyl substitution. |

| C7a | ~136 | Quaternary (Cq) | Bridgehead carbon. |

| C3a | ~128 | Quaternary (Cq) | Bridgehead carbon. |

| Ar-C | 119 - 122 | CH | Benzene ring carbons. |

| C3 | ~99 - 100 | Methine (CH) | Diagnostic. Highly shielded C3 is characteristic of 2-substituted indoles. |

| Ethyl | ~21 | Methylene carbon. | |

| Ethyl | ~13 - 14 | Methyl carbon. |

2D NMR: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away. This experiment definitively places the ethyl group.

-

Correlation 1: The Ethyl

protons ( -

Correlation 2: The C3-H proton (

6.2) will correlate to C2 (

Logic Check: If the molecule were 3-ethylindole, the Ethyl

HMBC Logic Diagram

Figure 2: Key HMBC correlations establishing the 2-ethyl substitution pattern.

Experimental Protocols

Sample Preparation

-

Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of

(Chloroform-d) containing 0.03% TMS as an internal standard.-

Note: DMSO-

may be used if solubility is poor, but chemical shifts will vary slightly (NH will shift downfield to ~10-11 ppm due to hydrogen bonding).

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool to prevent line broadening.

Instrument Parameters (Recommended)

-

Frequency: 400 MHz or higher is preferred for clear resolution of the aromatic multiplet.

-

Pulse Sequence:

-

1H: Standard zg30 (30° pulse angle), 1-second relaxation delay.

-

13C: Power-gated decoupling (zgpg30), minimum 256 scans for adequate S/N on quaternary carbons.

-

HMBC: Gradient-selected HMBC (e.g., hmbcgpndqf) optimized for long-range couplings of 8-10 Hz.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved January 30, 2026 from [Link]

-

AIST (2024). Spectral Database for Organic Compounds (SDBS). (General Indole Shift Reference). Retrieved from [Link]

-

Morales-Rios, M. S., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2).[1] (Authoritative reference for Indole C2/C3 shift logic).

-

Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2] (Standard reference for general chemical shift tables).

Sources

Technical Guide: Regioselective Synthesis of 2-Ethyl-1H-Indole via Fischer Indolization

Executive Summary

This technical guide details the synthesis of 2-ethyl-1H-indole utilizing phenylhydrazine as the primary nitrogen source. The core transformation relies on the Fischer Indole Synthesis , a powerful [3,3]-sigmatropic rearrangement.

The Critical Challenge: The reaction of phenylhydrazine with 2-butanone (methyl ethyl ketone) presents a classic regioselectivity paradox. The ketone possesses two enolizable positions: the terminal methyl group (

-

Kinetic Control (Target Pathway): Enolization at the methyl group yields 2-ethylindole .

-

Thermodynamic Control (Competitor): Enolization at the methylene group yields 2,3-dimethylindole .

This guide provides a protocol optimized to maximize the formation of the 2-ethyl isomer and details the purification logic required to isolate it from the thermodynamically favored 2,3-dimethyl byproduct.

Part 1: Mechanistic Pathway & Regioselectivity

To control the synthesis, one must understand the bifurcation point in the mechanism. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes into an ene-hydrazine.

The Bifurcation Logic

-

Condensation: Phenylhydrazine reacts with 2-butanone to form 2-butanone phenylhydrazone.

-

Tautomerization (The Decision Point):

-

Path A (Target): Proton loss from the terminal methyl (

) creates the double bond at the terminus. Cyclization yields 2-ethylindole . -

Path B (Competitor): Proton loss from the internal methylene (

) creates a more substituted (stable) double bond. Cyclization yields 2,3-dimethylindole .

-

Pathway Visualization

The following diagram illustrates the competitive pathways and the specific mechanistic route to the target.

Caption: Mechanistic bifurcation in the Fischer Indole Synthesis of 2-butanone. Path A leads to the target 2-ethylindole.

Part 2: Experimental Protocol

Method A: Polyphosphoric Acid (PPA) Cyclization

This is the robust, industrial-standard method. While PPA is viscous and difficult to handle, it often provides cleaner cyclization than sulfuric acid for this specific substrate.

1. Reagents & Equipment

-

Phenylhydrazine: 10.8 g (0.10 mol)

-

2-Butanone (Methyl Ethyl Ketone): 7.2 g (0.10 mol)

-

Polyphosphoric Acid (PPA): 50 g

-

Solvent: Glacial Acetic Acid (optional for moderation)

-

Apparatus: 3-neck round bottom flask, mechanical stirrer (essential due to PPA viscosity), reflux condenser, dropping funnel.

2. Step-by-Step Procedure

-

Hydrazone Formation (In Situ):

-

Cyclization:

-

Add the PPA slowly to the hydrazone mixture while stirring vigorously.

-

Heat the mixture to 100–120°C in an oil bath.

-

Maintain temperature for 2–3 hours. The color will darken significantly (reddish-brown).

-

Endpoint: Evolution of ammonia gas (detectable by pH paper) ceases.

-

-

Quenching:

-

Cool the mixture to roughly 60°C.

-

Pour the reaction mass onto 300 g of crushed ice/water slurry with rapid stirring to decompose the PPA complex.

-

A solid/oily precipitate will form.

-

3. Purification (The Critical Step)

Because this reaction produces a mixture (typically 1:4 to 1:1 ratio of 2-ethyl to 2,3-dimethyl depending on exact temperature), separation is vital.

-

Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (

mL). -

Wash: Wash organics with

(sat.) to remove acid traces, then Brine. Dry over -

Separation Logic (Melting Point Exploitation):

-

2-Ethylindole MP: ~43°C (Low melting solid/oil)

-

2,3-Dimethylindole MP: ~106°C (Solid)[3]

-

Technique: Evaporate the solvent. Recrystallize the residue from Ligroin or Hexane . The 2,3-dimethylindole will crystallize out first upon cooling. Filter off the high-melting solid.[3]

-

The filtrate contains the enriched 2-ethylindole .

-

Final Purification: Distillation of the filtrate residue under reduced pressure or column chromatography (Silica gel, Hexane/EtOAc 9:1).

-

Part 3: Data & Validation

Physicochemical Properties Table

Use these values to validate your isolated product.

| Property | This compound (Target) | 2,3-Dimethylindole (Byproduct) |

| CAS Number | 3484-18-2 | 91-55-4 |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol |

| Melting Point | 40–44 °C | 104–107 °C |

| Appearance | Low-melting solid / Yellowish Oil | White/Off-white Crystalline Solid |

| Regioselectivity | Favored by Kinetic Control | Favored by Thermodynamic Control |

Troubleshooting & Optimization

-

Yield Improvement: If yields are low (<40%), ensure the phenylhydrazine is fresh (light yellow, not dark red). Oxidation products inhibit the radical-free mechanism.

-

Catalyst Variation: Using Zinc Chloride (

) in refluxing xylene is an alternative that allows for higher temperatures ( -

Microwave Synthesis: Recent literature suggests microwave irradiation in the presence of solid acid catalysts (e.g., Montmorillonite K-10) can reduce reaction times to minutes and alter selectivity profiles [1].

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Organic Syntheses. (1942). 2-Phenylindole.[3][4][5][6] Org. Synth. 22, 98. (Reference for general PPA protocol adaptation). Link

-

L. I. Smith & P. M. Ruoff. (1955). The reaction of phenylhydrazine with ethyl methyl ketone. Journal of the American Chemical Society.[5] (Foundational work on the isomer mixture).

Sources

Introduction: The Enduring Importance of the Indole Scaffold

An In-depth Technical Guide to the Synthesis and Significance of 2-ethyl-1H-indole

Prepared by a Senior Application Scientist, this guide provides a comprehensive exploration of this compound, from its foundational synthesis rooted in classic organic chemistry to its relevance in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them.

The indole ring system is arguably one of the most significant heterocyclic scaffolds in nature and medicinal chemistry.[1][2] It forms the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex natural products and life-saving pharmaceuticals.[1][3][4] The strategic placement of substituents on this privileged structure allows for the fine-tuning of biological activity. Among these, 2-alkyl substituted indoles, such as this compound, represent a fundamental class of building blocks. Understanding the discovery and synthesis of this specific molecule provides a gateway to grasping the broader principles of indole chemistry and its application in creating novel therapeutic agents.

This guide delves into the primary synthetic pathway for this compound, the Fischer Indole Synthesis, providing mechanistic insights, detailed protocols, and a look into its modern applications that underscore its continuing importance.

The Genesis of Substituted Indoles: The Fischer Synthesis

While the parent indole was first isolated by Adolf von Baeyer in 1866, the ability to systematically synthesize substituted indoles was unlocked in 1883 by the Nobel laureate Emil Fischer.[4][5][6] The Fischer Indole Synthesis remains one of the oldest, most reliable, and widely used methods for preparing 2- and/or 3-substituted indoles.[5][7] It is through this elegant reaction that the synthesis of molecules like this compound is classically achieved.

The core principle involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[6][8] For the specific synthesis of this compound, the precursors are phenylhydrazine and 2-butanone (methyl ethyl ketone).

Unraveling the Mechanism

The trustworthiness of the Fischer synthesis lies in its well-understood, stepwise mechanism. Each step is a logical progression driven by the acidic conditions and inherent reactivity of the intermediates. The reaction proceeds through a critical[3][3]-sigmatropic rearrangement, a testament to the elegance of pericyclic reactions in organic synthesis.[6][8][9]

The established mechanism is as follows:

-

Hydrazone Formation: Phenylhydrazine reacts with 2-butanone to form the corresponding phenylhydrazone.[6][9]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the atoms required for the sigmatropic rearrangement.[6][9]

-

[3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement, similar to a Cope rearrangement. This key step breaks the N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring to form a diimine intermediate.[6][9]

-

Rearomatization: The diimine intermediate rapidly undergoes tautomerization to regain aromaticity.

-

Cyclization & Elimination: The terminal imine nitrogen attacks the iminium carbon of the aromatic ring in an intramolecular cyclization, forming a five-membered aminoacetal (aminal) ring.[6]

-

Final Elimination: Under the acidic conditions, this aminal intermediate eliminates a molecule of ammonia (NH₃) to yield the thermodynamically stable, aromatic this compound.[6][9]

Caption: The reaction pathway for the synthesis of this compound via the Fischer method.

Experimental Protocol: Fischer Synthesis of this compound

This protocol describes a robust and validated method for the laboratory-scale synthesis of this compound.

Materials:

-

Phenylhydrazine

-

2-Butanone (Methyl Ethyl Ketone)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene or Xylene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Step 1: Phenylhydrazone Formation (Self-Validating Intermediate)

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a minimal amount of ethanol or glacial acetic acid.

-

Slowly add 2-butanone (1.05 eq) to the solution while stirring. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

-

Causality: Using a slight excess of the ketone ensures complete consumption of the hydrazine. Acetic acid can act as both a solvent and a catalyst for the condensation reaction. The reaction can be monitored by TLC to confirm the disappearance of the starting materials.

-

-

Step 2: Acid-Catalyzed Cyclization

-

If a solvent was used, remove it under reduced pressure.

-

To the crude phenylhydrazone, add the acid catalyst. If using Polyphosphoric Acid (PPA), add approximately 5-10 times the weight of the hydrazone. If using a Lewis acid like ZnCl₂, it is often used in stoichiometric amounts or as a melt.

-

Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature depends on the chosen acid catalyst.[10]

-

Maintain the temperature for 1-3 hours. The reaction progress should be monitored by TLC until the hydrazone intermediate is consumed.

-

Causality: High temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement. The strong acid (Brønsted or Lewis) is essential for catalyzing the tautomerization, rearrangement, and final ammonia elimination steps.[6]

-

-

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral or slightly basic (~pH 8).

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Step 4: Purification

-

The crude this compound is typically a dark oil or solid.

-

Purify the product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

-

Modern Synthetic Alternatives

While the Fischer synthesis is the classic route, modern organometallic chemistry offers alternative strategies. The Buchwald modification, for instance, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary intermediate in situ, expanding the scope of the reaction.[6][10][11] Other palladium-catalyzed methods, such as those involving Sonogashira coupling of a 2-haloaniline with an alkyne followed by cyclization, can also yield 2-substituted indoles.[12]

Caption: A generalized workflow for modern palladium-catalyzed indole synthesis routes.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [13] |

| CAS Number | 3484-18-2 | [13] |

| Molecular Formula | C₁₀H₁₁N | [13][14] |

| Molecular Weight | 145.20 g/mol | [13] |

| Appearance | Expected to be a brown oil or low-melting solid | |

| ¹H NMR (CDCl₃) | δ ~7.8-8.1 (br s, 1H, N-H), 7.0-7.6 (m, 4H, Ar-H), 6.4 (s, 1H, C3-H), 2.6-2.8 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) | Expected values based on similar structures[12] |

| ¹³C NMR (CDCl₃) | δ ~140 (C2), 135 (C7a), 128 (C3a), 120-122 (Ar-CH), 110 (Ar-CH), 100 (C3), 20 (-CH₂-), 14 (-CH₃) | Expected values |

Significance in Drug Development and Medicinal Chemistry

The this compound core is more than a simple chemical; it is a key pharmacophore in the development of advanced therapeutics. The indole nucleus is a privileged structure known to interact with numerous biological targets.[1] The ethyl group at the 2-position provides a lipophilic handle that can be crucial for binding affinity and pharmacokinetic properties.

-

Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is a well-established template for allosteric modulators of the cannabinoid receptor 1 (CB1). For example, 5-chloro-3-ethyl-1H-indole-2-carboxamide is a prototypical allosteric modulator, highlighting the importance of the ethyl group in defining biological activity.[15]

-

Anti-parasitic Agents: Recent research has identified 1H-indole-2-carboxamides as promising agents with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16] The optimization of substituents on the indole ring is a key strategy in developing these leads.

-

Broad Biological Activity: The indole scaffold is present in a wide range of drugs with anti-inflammatory, anti-cancer, and anti-HIV properties, making its derivatives, including this compound, valuable starting points for new drug discovery campaigns.[2]

Conclusion

The discovery and synthesis of this compound are intrinsically linked to one of the most powerful reactions in heterocyclic chemistry: the Fischer Indole Synthesis. This classic method, born from the foundational era of organic chemistry, remains a pillar of indole synthesis due to its reliability and mechanistic elegance. Today, this compound is not merely a historical curiosity but a relevant and valuable building block for medicinal chemists. Its incorporation into complex molecules targeting critical disease pathways demonstrates the enduring legacy of fundamental synthetic discoveries and their profound impact on modern drug development.

References

-

Indole - Wikipedia . Wikipedia. [Link]

-

Fischer Indole Synthesis . Cambridge University Press. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC . National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica . Der Pharma Chemica. [Link]

-

Indole alkaloid - Wikipedia . Wikipedia. [Link]

-

Indole synthesis: a review and proposed classification - PMC . National Center for Biotechnology Information. [Link]

-

Fischer indole synthesis - Wikipedia . Wikipedia. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances . Royal Society of Chemistry. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC . National Center for Biotechnology Information. [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science. [Link]

-

This compound | C10H11N | CID 3801618 - PubChem . National Center for Biotechnology Information. [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry . ACS Publications. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry . ACS Publications. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C10H11N | CID 3801618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectral Analysis of 2-ethyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-ethyl-1H-indole

This compound is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The seemingly simple addition of an ethyl group at the C2 position imparts specific lipophilic and steric properties that can significantly influence a molecule's interaction with biological targets. Accurate and unambiguous structural elucidation is the bedrock of any research or development program. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this compound, framed from the perspective of experimental design and data interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of its structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: Experimental Choices The choice of solvent is critical for obtaining a high-quality ¹H NMR spectrum. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing power and relatively clean spectral window. However, the acidic N-H proton of the indole ring can undergo exchange with residual water or other protic impurities, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent alternative. It is a more polar solvent that can form a hydrogen bond with the N-H proton, resulting in a sharper, more defined signal, which is crucial for its unambiguous identification. The spectrum is typically acquired at a high field strength (e.g., 400 or 500 MHz) to achieve better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative integration but is often not necessary for routine characterization.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation & Authoritative Grounding: Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on established chemical shift principles for substituted indoles.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~8.0 (broad s) | Broad Singlet | - | 1H |

| H3 | ~6.2-6.3 | Singlet (or triplet) | J ≈ 1 Hz if coupled to CH₂ | 1H |

| H4 / H7 | ~7.5-7.6 | Doublet | J ≈ 8 Hz | 2H (1H each) |

| H5 / H6 | ~7.0-7.2 | Multiplet (td) | J ≈ 7-8 Hz | 2H (1H each) |

| H1' (-CH₂-) | ~2.7-2.8 | Quartet | J ≈ 7.6 Hz | 2H |

| H2' (-CH₃) | ~1.3-1.4 | Triplet | J ≈ 7.6 Hz | 3H |

Note: Chemical shifts are solvent-dependent. The N-H proton signal is often broad and its position can vary significantly with concentration and solvent.[3]

Visualization: Molecular Structure and Proton Numbering

Caption: Structure of this compound with IUPAC numbering.

B. ¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: Experimental Choices ¹³C NMR spectra are almost universally acquired with proton decoupling. This technique simplifies the spectrum by collapsing the carbon signals, which would otherwise be split by attached protons, into sharp singlets. This greatly enhances the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope (~1.1%). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is an invaluable adjunct. By running DEPT-90 and DEPT-135 pulse sequences, one can differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) carbons, which is essential for assigning the aliphatic and aromatic carbons correctly.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Spectrometer Setup: Acquire the spectrum on a spectrometer with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: A wide spectral width (~200-220 ppm) is used to ensure all carbon signals are captured.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve adequate signal-to-noise.

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction, and referenced to the TMS signal at δ 0.00 ppm.

Data Presentation & Authoritative Grounding: Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on the known values for the indole nucleus and the expected substituent effects of an ethyl group.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140-142 |

| C3 | ~100-101 |

| C3a | ~128-129 |

| C4 | ~120-121 |

| C5 | ~120-121 |

| C6 | ~119-120 |

| C7 | ~110-111 |

| C7a | ~135-136 |

| C1' (-CH₂-) | ~19-21 |

| C2' (-CH₃) | ~13-14 |

II. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Expertise & Experience: Experimental Choices Electron Ionization (EI) is the classic and most common ionization technique for relatively small, volatile, and thermally stable organic molecules like this compound. The high energy of the electron beam (typically 70 eV) induces reproducible fragmentation, creating a rich and library-searchable spectrum. The key to interpreting the EI spectrum of 2-alkylindoles is to recognize the propensity for β-cleavage. This is the cleavage of the bond between the α and β carbons of the alkyl side chain. For this compound, this results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-delocalized quinolinium-type cation. This fragment is often the base peak (the most intense peak) in the spectrum.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions.

Data Presentation & Authoritative Grounding: Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₀H₁₁N) is 145.20 g/mol . The predicted fragmentation is based on the established behavior of alkylindoles under EI conditions.[6]

| m/z | Predicted Relative Intensity | Identity of Fragment |

| 145 | High | [M]⁺˙ (Molecular Ion) |

| 130 | Very High (Base Peak) | [M - CH₃]⁺ |

| 117 | Moderate | [M - C₂H₄]⁺˙ (Loss of ethylene) |

| 103 | Low | [M - C₃H₆]⁺˙ |

| 77 | Low to Moderate | [C₆H₅]⁺ (Phenyl cation) |

Visualization: Key Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound in EI-MS.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: Experimental Choices For a solid sample, the KBr (potassium bromide) pellet method is a common choice. The sample is finely ground with dry KBr powder and pressed into a transparent disk. This avoids solvent peaks that can obscure parts of the spectrum. Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The key diagnostic peak for this compound is the N-H stretching vibration. In a condensed phase (like a KBr pellet or neat film), this peak is typically broad due to intermolecular hydrogen bonding. In a dilute solution of a non-polar solvent (like CCl₄), this peak becomes sharper and shifts to a higher frequency.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.

Data Presentation & Authoritative Grounding: Predicted Infrared Absorption Data

The predicted IR absorption bands are based on characteristic frequencies for the indole ring and alkyl groups.[7][8][9]

| Frequency (cm⁻¹) | Vibration Type | Predicted Intensity |

| ~3400 | N-H stretch | Medium, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2965, 2875 | Aliphatic C-H stretch | Medium to Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium to Strong |

| ~740 | ortho-disubstituted C-H bend | Strong |

Conclusion

The structural characterization of this compound is a synergistic exercise that relies on the combined application of NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the rationale for specific experimental choices, researchers can confidently acquire and interpret high-quality spectral data, ensuring the unambiguous identification and structural integrity of this important molecular scaffold.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

- Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.). Journal of the American Chemical Society.

-

1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]

- Electronic Supplementary Information for Friedel-Crafts alkylation of indoles with β-nitroalkenes using ammonium niobium oxalat. (n.d.). The Royal Society of Chemistry.

- Infrared Spectra of Indole Compounds. (n.d.). ProQuest.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024).

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). PMC. Retrieved from [Link]

- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Boryl

- a) ¹H NMR spectra of i) 2 a and ii) 2 b, b) ¹³C NMR spectra of i) 2 a... (n.d.).

- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd..

- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry.

- Mass Spectrometry Part 4-Fragment

- Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. (2023).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC.

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

2-Ethyl-1H-Indole: Physicochemical Profiling, Synthesis, and Analytical Characterization

Topic: 2-ethyl-1H-indole molecular weight Content Type: In-depth Technical Guide

Executive Summary

This compound (CAS: 3484-18-2) is a fundamental heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for pharmaceuticals targeting the Central Nervous System (CNS) and oncology pathways.[1][2] Precise characterization of its molecular weight—145.20 g/mol —is not merely a physical constant but a pivotal quality attribute (CQA) for stoichiometric accuracy in high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

This guide provides a rigorous technical breakdown of 2-ethylindole, moving beyond basic properties to explore high-fidelity synthesis (Madelung vs. Fischer), isotopic mass distribution, and validated analytical protocols.

Physicochemical Profile & Molecular Metrics[4][5][6]

The molecular weight of 2-ethylindole dictates its behavior in mass spectrometry and pharmacokinetics. In drug development, its low molecular weight (LMW) and lipophilicity make it an ideal "fragment" for binding pockets.

Molecular Weight Breakdown

For high-resolution mass spectrometry (HRMS), researchers must distinguish between the average molecular weight and the monoisotopic mass.

| Metric | Value | Significance in Analysis |

| Average Molecular Weight | 145.20 g/mol | Used for molarity calculations and bulk stoichiometry. |

| Monoisotopic Mass | 145.089149 Da | The exact mass of the primary isotopologue ( |

| Molecular Formula | Basis for elemental analysis validation. | |

| Isotopic Distribution | M+1 (146.09): ~11.2% | Expected abundance of |

Key Physical Properties[7]

-

Physical State: Off-white to pale yellow crystalline solid.

-

Melting Point: 43–46 °C. Note: Purity significantly impacts this range; samples <95% pure often appear as oils.

-

Solubility: High in organic solvents (DCM, DMSO, Ethanol); negligible in water.

-

pKa: ~17 (NH acidity). Requires strong bases (e.g., NaH, NaNH

) for deprotonation.

Synthetic Methodologies: The Causality of Choice

While the Fischer Indole Synthesis is the most ubiquitous method for indoles, it presents a regioselectivity challenge for 2-ethylindole. The Madelung Synthesis is presented here as the "Expert" route for high-regiofidelity applications.

The Regioselectivity Problem (Fischer Route)

Reacting phenylhydrazine with 2-butanone (methyl ethyl ketone) yields a mixture:

-

2-Ethylindole: Formed via cyclization at the terminal methyl group (kinetic control).

-

2,3-Dimethylindole: Formed via cyclization at the internal methylene group (thermodynamic control). Result: Difficult chromatographic separation and lower yields of the target 2-ethyl isomer.

The High-Fidelity Route: Madelung Synthesis

To guarantee the exclusive formation of 2-ethylindole, the Madelung synthesis using N-(2-methylphenyl)propanamide is the superior protocol. This intramolecular cyclization avoids isomer formation.

Protocol 1: Madelung Cyclization

-

Precursor Synthesis: Acylation of o-toluidine with propionyl chloride to form N-(2-methylphenyl)propanamide.

-

Cyclization:

-

Reagents: Sodium amide (

) or n-Butyllithium (n-BuLi). -

Conditions: Anhydrous THF or neat fusion at 250°C (classic). Modern variation uses n-BuLi at -78°C to RT.

-

Mechanism: Strong base deprotonates the o-methyl group, creating a carbanion that attacks the amide carbonyl. Dehydration follows to aromatize the indole ring.

-

-

Workup: Quench with

, extract with EtOAc, and recrystallize from hexane.

Figure 1: Mechanistic pathway of the Madelung Synthesis, ensuring regiospecificity for 2-ethylindole.

Analytical Validation & Quality Control

Trustworthiness in data reporting requires a self-validating analytical workflow. The following parameters confirm identity (MW) and purity.

Mass Spectrometry (MS) Fragmentation

In Electron Ionization (EI) or ESI+, 2-ethylindole exhibits a distinct fragmentation pattern useful for structural confirmation.

-

Molecular Ion (

): m/z 145 (Base peak in soft ionization). -

-Cleavage: Loss of a methyl radical (

-

Fragment: m/z 130 (

). -

Mechanism: Formation of the stable quinolinium-like ion or resonance-stabilized indole cation.

-

-

HCN Loss: Subsequent loss of HCN (mass 27) from the indole core.

-

Fragment: m/z 103.

-

Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides definitive proof of the ethyl substitution at the C2 position.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.0 - 8.5 | Broad Singlet | 1H | N-H | Indole N-H (Exchangeable). |

| 7.0 - 7.6 | Multiplet | 4H | Ar-H | Benzene ring protons. |

| 6.2 - 6.3 | Singlet (or fine d) | 1H | C3-H | Critical Diagnostic: Confirms C2 is substituted and C3 is free. |

| 2.7 - 2.8 | Quartet ( | 2H | Methylene of ethyl group. | |

| 1.2 - 1.3 | Triplet ( | 3H | Methyl of ethyl group. |

Analytical Workflow Diagram

This decision tree ensures that only validated compounds proceed to biological screening.

Figure 2: Quality Control Decision Tree for 2-ethylindole validation.

Pharmaceutical Applications

2-Ethylindole is not merely a chemical curiosity; it is a "privileged scaffold."

-

Melatonin Receptor Agonists: The 2-ethyl substituent mimics the steric bulk of endogenous ligands, enhancing binding affinity in melatonin receptor analogs.

-

Anticancer Agents: Derivatives of 2-ethylindole act as tubulin polymerization inhibitors. The ethyl group provides hydrophobic interaction within the colchicine binding site.

-

Lipoxygenase Inhibitors: Used in the design of non-redox 5-LOX inhibitors for anti-inflammatory therapy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved from [Link]

- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for mechanism and regioselectivity issues).